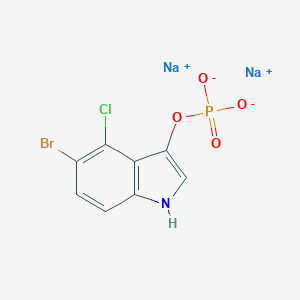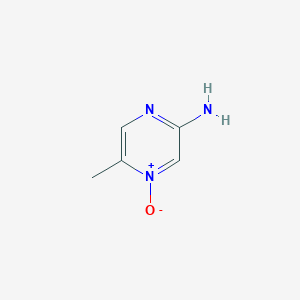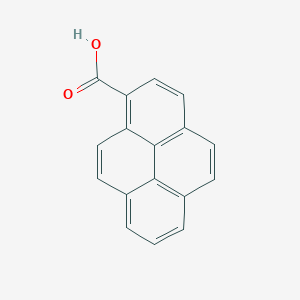
Ácido 1-pirenocarboxílico
Descripción general
Descripción
1-Pyrenecarboxylic acid (1-PCA) is a naturally occurring organic compound that has a wide range of applications in scientific research. It is an aromatic hydrocarbon derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) found in coal tar and petroleum. 1-PCA is an important intermediate of the pyrene degradation pathway, and is a useful tool for studying the toxicology, biochemistry, and physiology of PAHs.
Aplicaciones Científicas De Investigación
Fotofísica: Luminiscencia polarizada circularmente
El PCA exhibe propiedades que son significativas en el estudio de la fotofísica, particularmente en el área de la luminiscencia polarizada circularmente (CPL). La CPL es un fenómeno donde los luminóforos quirales emiten luz con una cierta polarización circular. Se ha demostrado que el PCA, cuando se somete a un campo magnético externo, exhibe propiedades de CPL a pesar de que no es intrínsecamente quiral. Esto convierte al PCA en un compuesto valioso para el desarrollo de sistemas CPL versátiles que podrían cubrir un amplio rango del espectro electromagnético .
Ciencia de los materiales: Modificación de la superficie del grafeno y los nanotubos de carbono
En ciencia de los materiales, el PCA se utiliza para la modificación de la superficie del grafeno y los nanotubos de carbono (CNT). Esta aplicación es crucial porque mejora las propiedades de estos materiales para su uso en electrónica. El grupo ácido carboxílico en el PCA facilita el transporte de electrones de un medio a otro, convirtiéndolo en un sensibilizador en la síntesis y funcionalización de estos materiales avanzados .
Química analítica: Fluoróforo para aplicaciones de detección
El PCA sirve como fluoróforo con espectros de absorción en la región UV, lo cual es particularmente útil en química analítica para aplicaciones de detección. Su característica anfipática le permite ser utilizado como sensibilizador, mejorando las capacidades de detección de varios métodos analíticos .
Bioquímica: Estudios de transferencia de protones
En bioquímica, el cambio en el pK del PCA tras la excitación se aprovecha para estudiar los mecanismos de transferencia de protones. La forma ácida del PCA tiene un pK de estado fundamental de 4, que cambia a 8 en el estado excitado. Esta propiedad se utiliza para investigar los cambios en la concentración de protones inducidos por la luz, lo cual es relevante para comprender la fotoquímica de los compuestos biológicos .
Estudios ambientales: Detección de explosivos que contienen nitro
Se han desarrollado derivados del PCA para la detección selectiva de explosivos que contienen nitro en medios acuosos. Esta aplicación es vital para el monitoreo ambiental y la seguridad, ya que proporciona un método para detectar contaminantes que son restos de explosivos .
Síntesis química: Síntesis de derivados del pireno
El PCA se utiliza en la síntesis de derivados del pireno, como los monoésteres de tri- y tetraglicol. Estos compuestos se han caracterizado mediante espectroscopia de RMN y análisis elemental, y se han estudiado sus propiedades fotofísicas para diversas aplicaciones, incluido el desarrollo de sensores químicos .
Mecanismo De Acción
Target of Action
1-Pyrenecarboxylic acid (PCA) is a polyaromatic derivative that has an amphiphilic characteristic . It is a fluorophore that shows absorption spectra in the UV region . PCA has a carboxylic acid group that attaches with the pyrene nucleus . It can be used as a sensitizer that facilitates the electron transport from one medium to another .
Mode of Action
PCA’s mode of action is primarily based on its ability to act as a sensitizer, facilitating electron transport . This is achieved through its interaction with the pyrene nucleus, which is a part of its structure . The carboxylic acid group of PCA attaches to the pyrene nucleus, enabling it to absorb UV light and act as a fluorophore .
Biochemical Pathways
It is known that pca can be used in the surface modification of graphene and carbon nanotubes (cnts), which can further be used for a variety of electronic applications . This suggests that PCA may interact with certain biochemical pathways related to electron transport and energy transfer.
Result of Action
The primary result of PCA’s action is its ability to act as a sensitizer, facilitating electron transport . This property makes it useful in a variety of applications, including the surface modification of graphene and carbon nanotubes .
Action Environment
The action of PCA can be influenced by various environmental factors. For instance, the presence of UV light is necessary for PCA to act as a fluorophore . Additionally, the presence of other molecules, such as those in graphene or carbon nanotubes, can influence PCA’s ability to facilitate electron transport .
Análisis Bioquímico
Biochemical Properties
It is known that it can be used as a sensitizer that facilitates electron transport from one medium to another
Cellular Effects
Its role as a sensitizer in facilitating electron transport suggests that it may influence cell function
Molecular Mechanism
It is known to facilitate electron transport, which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its role as a sensitizer in facilitating electron transport suggests that it may have long-term effects on cellular function
Propiedades
IUPAC Name |
pyrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYISVWRHTUCNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941453 | |
| Record name | Pyrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19694-02-1 | |
| Record name | 1-Pyrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-pyrenecarboxylic acid interact with graphene, and what are the implications of this interaction?
A1: 1-Pyrenecarboxylic acid exhibits a strong affinity for graphene surfaces due to π-π stacking interactions between the pyrene moiety and the graphene lattice. This interaction allows for the noncovalent functionalization of graphene, leading to improved dispersion and stability of graphene in aqueous solutions. [, ] This enhanced dispersibility has significant implications for various applications, including the development of conductometric sensors, ultracapacitors, and solar cells. [, , ]
Q2: Can you provide the molecular formula, weight, and relevant spectroscopic data for 1-pyrenecarboxylic acid?
A2:
- Spectroscopic data:
- FTIR and FT-Raman: Characteristic peaks provide information on the vibrational modes of the molecule, particularly the carboxylic acid group. []
- Fluorescence Spectroscopy: PCA exhibits strong fluorescence, with the emission spectrum sensitive to its aggregation state. This property is valuable for sensing applications. [, , , ]
Q3: How does the incorporation of 1-pyrenecarboxylic acid into poly(methyl methacrylate) (PMMA) affect the material's fluorescence properties?
A3: Incorporating PCA into PMMA can significantly enhance the polymer's fluorescence efficiency. This enhancement arises from the hydrogen bonding interactions between the carboxylic acid group of PCA and the ester carbonyl group of PMMA. These interactions effectively restrain the aggregation of PCA molecules within the polymer matrix, leading to enhanced fluorescence quantum efficiencies. []
Q4: How does the presence of 1-pyrenecarboxylic acid affect the properties of graphite nanoplatelets (GNPs)?
A4: Functionalizing GNPs with PCA significantly enhances their dispersibility and conductivity, making them suitable for applications in energy storage devices like supercapacitors. [, ] This improvement stems from the increased surface area and enhanced electron transfer facilitated by the presence of PCA.
Q5: Can 1-pyrenecarboxylic acid be used in catalytic applications?
A5: While not a catalyst itself, PCA serves as a ligand in the synthesis of metal-organic frameworks (MOFs) and other metal complexes. These PCA-containing complexes demonstrate promising catalytic activity in various organic reactions. []
Q6: Have computational methods been employed to study 1-pyrenecarboxylic acid?
A6: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the interaction energies of PCA with graphene and other molecules. [, ] These studies provide valuable insights into the nature of π-π stacking interactions and their impact on the properties of PCA-functionalized materials.
Q7: Are there any specific strategies to improve the stability or solubility of 1-pyrenecarboxylic acid for various applications?
A8: Researchers have explored strategies such as incorporating PCA into polymer matrices like PMMA [] or encapsulating it within micelles [] to improve its stability and solubility. These approaches can protect PCA from degradation and enhance its processability for specific applications.
Q8: What analytical techniques are commonly used to characterize and quantify 1-pyrenecarboxylic acid?
A8: Common techniques include:
- Spectroscopy: FTIR, FT-Raman, and fluorescence spectroscopy provide information on molecular structure and interactions. [, , , , , , , ]
- Microscopy: Transmission electron microscopy (TEM) helps visualize PCA on the surface of materials like graphene. [, , ]
- Electrochemical techniques: Cyclic voltammetry (CV) is used to study the electrochemical behavior of PCA and its interactions with electrodes. []
Q9: What are the known environmental impacts of 1-pyrenecarboxylic acid, and are there strategies to mitigate its potential negative effects?
A10: While PCA itself is not extensively studied for its environmental impact, it is a degradation product of pyrene, a known environmental pollutant. Research suggests that certain organisms like Nereis diversicolor can transform pyrene into 1-pyrenecarboxylic acid, highlighting the importance of understanding the fate and effects of both pyrene and its metabolites in the environment. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


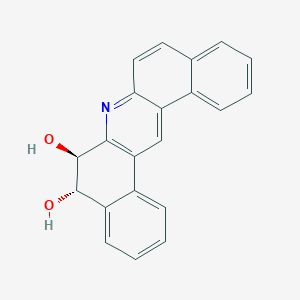
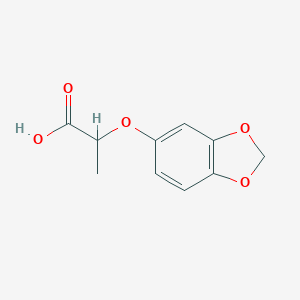

![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
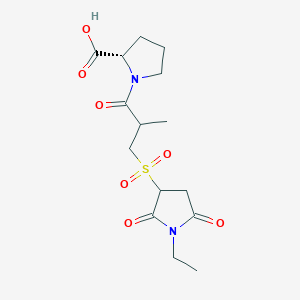
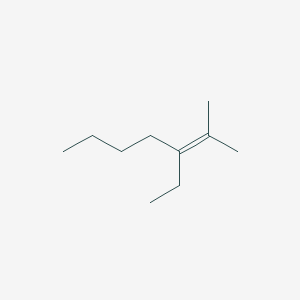
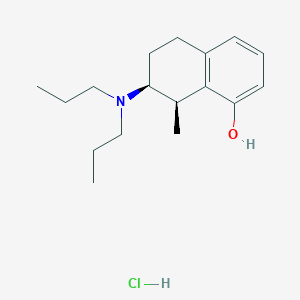
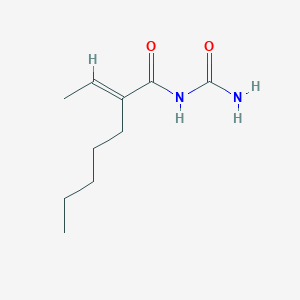
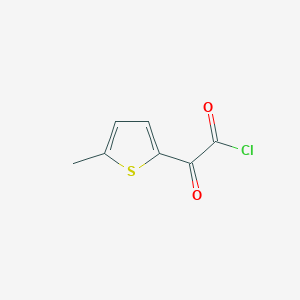

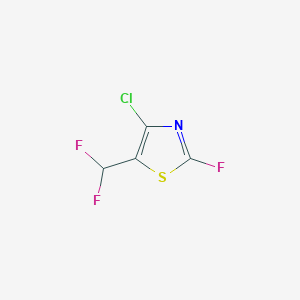
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
